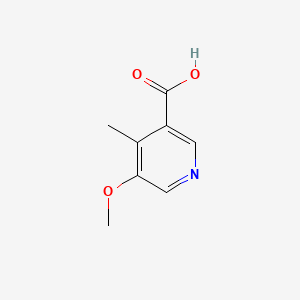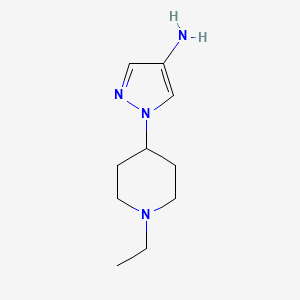
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C13H16BrNO6S and a molecular weight of 394.24 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a bromine atom, a sulfamoyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate ester.
Méthodes De Préparation
The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent in the presence of a base.
Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.
Material Science: The compound is used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be compared with other similar compounds:
Methyl 2-bromo-5-nitrobenzoate: This compound features a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Methyl 2-bromo-5-chlorobenzoate: The presence of a chlorine atom instead of a sulfamoyl group results in distinct chemical properties and uses.
Methyl 2-bromo-5-methoxybenzoate: The methoxy group imparts different electronic and steric effects compared to the sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
1272756-19-0 |
|---|---|
Formule moléculaire |
C18H32N4S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
Clé InChI |
CJSNSEJQHILRQM-NRXISQOPSA-N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
SMILES isomérique |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
SMILES canonique |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Synonymes |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)



![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)




![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)

